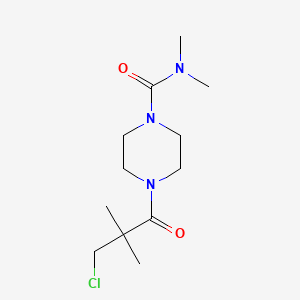
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide, commonly known as AKB48, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2012 and has since gained popularity in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
AKB48 acts as a partial agonist of the CB2 receptor, which is responsible for regulating immune function and inflammation. By binding to this receptor, AKB48 can modulate the release of cytokines and other immune mediators, thereby reducing inflammation and promoting tissue repair.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, AKB48 has also been shown to have analgesic and neuroprotective effects. It has been demonstrated to reduce neuropathic pain and protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AKB48 is its high selectivity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for experimental design.
Direcciones Futuras
There are several potential directions for future research on AKB48. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Additionally, AKB48's neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the molecular mechanisms underlying AKB48's effects on the CB2 receptor and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of AKB48 involves the reaction of indazole-3-carboxylic acid with 1-(2-pyrrolidin-3-yl-ethyl) amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure AKB48.
Aplicaciones Científicas De Investigación
AKB48 has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the cannabinoid CB2 receptor, which is primarily expressed on immune cells. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-8-6-10-5-7-15-9-10)13-11-3-1-2-4-12(11)17-18-13/h1-4,10,15H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNMYGHWDJWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCNC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)

![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)
![6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7570623.png)



![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]ethanamine](/img/structure/B7570644.png)

